molecular formula C21H29FN2O7 B1666955 beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl CAS No. 421592-30-5

beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Cat. No. B1666955
M. Wt: 440.5 g/mol
InChI Key: AOBLNYCSGWSIPG-YRIDSSQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-44847 is a bio-active chemical.

Scientific Research Applications

  • Phenolic Extractives from Plants : Compounds similar to beta-D-Glucopyranoside have been identified in plant extractives, such as in the root bark of Picea abies. These compounds are studied for their chemical structures and potential bioactive properties (Pan & Lundgren, 1995).

  • Natural Glycosides Identification : Research has identified new glycosides in plants like Dracocephalum tanguticum Maxim and Hypericum erectum Thunb, which are structurally similar to beta-D-Glucopyranoside. These studies contribute to understanding the diversity of natural compounds and their potential uses (Zeng et al., 2011); (Machida et al., 2009).

  • Chemical Synthesis and Transformations : Studies have focused on the synthesis and transformation of similar glucopyranosides, exploring their chemical properties and potential applications in creating new compounds (Ziegler et al., 1992); (Baer et al., 1990).

  • Pharmacological Studies : Certain glycosides, including those structurally related to beta-D-Glucopyranoside, have been investigated for their potential pharmacological effects, such as enhancing nerve growth factor action (Li et al., 2000).

  • Analytical Chemistry and Spectroscopy : Research has been conducted on the analysis and characterization of similar compounds using techniques like NMR spectroscopy. This is crucial for understanding the structure and properties of these molecules (Kováč et al., 1987).

  • Biosynthesis and Metabolic Pathways : Studies have looked into the biosynthesis of glycosides in plants, which can be related to beta-D-Glucopyranoside. Understanding these pathways can have implications for plant biology and the development of bioactive compounds (Kitajima et al., 2003).

properties

CAS RN

421592-30-5

Product Name

beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Molecular Formula

C21H29FN2O7

Molecular Weight

440.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1

InChI Key

AOBLNYCSGWSIPG-YRIDSSQKSA-N

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-44847;  BI 44847;  BI44847;  UNII-43WJ33399D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 2
Reactant of Route 2
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 3
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 4
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 5
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 6
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

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